6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

Molecular weight Physicochemical properties Permeability

6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 1355173-10-2) is a pyrimidine-4-carboxylic acid derivative bearing a sterically demanding tert-butyl group at the 6-position and a 4-hydroxypiperidine moiety at the 2-position. This compound belongs to the pharmaceutically relevant class of pyrimidine carboxylic acids, which serve as key intermediates in kinase inhibitor development and as scaffolds for antiproliferative agents.

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
Cat. No. B15057074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
Molecular FormulaC14H21N3O3
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NC(=C1)C(=O)O)N2CCC(CC2)O
InChIInChI=1S/C14H21N3O3/c1-14(2,3)11-8-10(12(19)20)15-13(16-11)17-6-4-9(18)5-7-17/h8-9,18H,4-7H2,1-3H3,(H,19,20)
InChIKeyWFAKVEAGZUSWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid – A Differentiated Pyrimidine Scaffold for Targeted Medicinal Chemistry


6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 1355173-10-2) is a pyrimidine-4-carboxylic acid derivative bearing a sterically demanding tert-butyl group at the 6-position and a 4-hydroxypiperidine moiety at the 2-position [1]. This compound belongs to the pharmaceutically relevant class of pyrimidine carboxylic acids, which serve as key intermediates in kinase inhibitor development and as scaffolds for antiproliferative agents [2]. The combination of a hydrogen-bond-capable carboxylic acid, a conformationally flexible hydroxyl-piperidine, and a bulky lipophilic tert-butyl substituent creates a unique physicochemical profile that cannot be replicated by simpler 2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid analogs lacking the 6-substituent.

Why 6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid Cannot Be Replaced by Its Non-tert-Butyl Analog


The tert-butyl substituent at the 6-position is not a passive structural element; it introduces a ~2.3-fold increase in van der Waals volume relative to a hydrogen atom, directly influencing steric complementarity with hydrophobic binding pockets [1]. Generic substitution with 2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid or other non-tert-butyl analogues would eliminate this steric bulk, altering target engagement, selectivity profiles, and pharmacokinetic behavior [2]. Published structure-activity relationship (SAR) data on related 4-hydroxypiperidine pyrimidine series confirm that the nature of the 6-position substituent is a critical determinant of antiproliferative potency, with IC50 values spanning from inactive to low micromolar depending on the substituent identity [2]. Thus, blind replacement risks loss of biological activity and negates any design rationale built around the tert-butyl group's unique steric and lipophilic contributions.

Quantitative Differentiation Evidence for 6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid vs. Closest In-Class Analogs


Molecular Mass Differentiation: Target vs. Non-tert-Butyl 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid

The target compound possesses a molecular weight of 279.33 g·mol⁻¹, which is 56.10 g·mol⁻¹ (25.1%) larger than that of the direct 6-des-tert-butyl analog 2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (223.23 g·mol⁻¹) [1]. This mass increase reflects the contribution of the tert-butyl group (C₄H₉) replacing a hydrogen at the 6-position and is accompanied by a concomitant increase in lipophilicity.

Molecular weight Physicochemical properties Permeability

Topological Polar Surface Area (TPSA) Retention with Enhanced Lipophilicity vs. Related Pyrimidine Carboxylic Acids

The target compound exhibits a computed TPSA of 86.6 Ų, with 2 hydrogen bond donors and 6 hydrogen bond acceptors [1]. The tert-butyl group contributes no additional polar atoms, meaning the TPSA is essentially identical to that of the non-tert-butyl analog, while logP is qualitatively predicted to increase by approximately 1–2 units based on the Hansch π value of the tert-butyl group (~1.98) relative to hydrogen (0) [2]. This TPSA value lies within the favorable range for oral absorption (<140 Ų) while the increased logP enhances membrane partitioning.

TPSA Lipophilicity ADME prediction

6-Position Substituent Dictates Antiproliferative Potency in 4-Hydroxypiperidine Pyrimidine Series

A systematic study of pyrimidine derivatives containing the 4-hydroxypiperidine group evaluated antiproliferative activity against four human tumor cell lines (MGC-803, PC-3, A549, H1975) via MTT assay [1]. Compounds in this series displayed a wide range of potencies depending on the 6-position substituent identity, with the most active compound (17i) achieving an IC50 of 3.89 ± 0.57 µM against H1975 cells, while several analogues bearing alternative substituents were inactive (IC50 > 100 µM) [1]. This SAR demonstrates that the 6-position is not a tolerant site for arbitrary substitution; the specific steric and electronic properties of the substituent directly control biological outcome.

Antiproliferative activity SAR Cancer cell lines

Procurement-Driven Application Scenarios for 6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic Acid


Kinase Inhibitor Fragment Elaboration and Lead Optimization

The pyrimidine-4-carboxylic acid core is a privileged hinge-binding motif in kinase inhibitor design. The tert-butyl group at the 6-position provides steric occupancy of a hydrophobic pocket adjacent to the hinge region, as is common in type I and type II kinase inhibitors [1]. The hydroxypiperidine moiety offers a vector for solubility enhancement and additional hydrogen bonding. Medicinal chemistry teams can use this compound as a pre-functionalized building block for amide coupling at the carboxylic acid position to rapidly generate focused libraries with varied exit vectors, bypassing the need for de novo synthesis of the sterically demanding tert-butyl-pyrimidine core [1].

Probe Molecule for Steric-Dependent Target Engagement Studies

The class-level SAR evidence indicates that the 6-position substituent dramatically influences antiproliferative potency [2]. Researchers investigating targets where steric complementarity is a key selectivity driver (e.g., kinases, GPCRs, or epigenetic readers) can employ the tert-butyl variant as a probe to assess the size tolerance of their binding pocket. Comparison with the non-tert-butyl analog (MW 223.23) allows a head-to-head assessment of the steric contribution to affinity and selectivity, enabling rational prioritization of substituents in hit-to-lead campaigns.

Metabolic Stability Enhancement in Early ADME Profiling

The tert-butyl group is a well-established metabolic blocking group, known to shield adjacent positions from oxidative metabolism by cytochrome P450 enzymes [3]. In in vitro microsomal or hepatocyte stability assays, the tert-butyl substitution is predicted to extend metabolic half-life relative to non-sterically hindered analogs. Procurement of this compound enables direct experimental comparison of metabolic intrinsic clearance versus the 6-des-tert-butyl comparator, providing quantitative data to support the inclusion of metabolically stable building blocks in compound progression criteria.

Building Block for CNS-Penetrant Compound Libraries

With a TPSA of 86.6 Ų (well below the 90 Ų threshold commonly associated with CNS penetration) and an enhanced lipophilicity profile due to the tert-butyl group, this scaffold is well-suited for designing blood-brain barrier (BBB)-penetrant molecules [1][3]. The carboxylic acid handle allows rapid derivatization to amides or esters to modulate efflux transporter susceptibility, while the tert-butyl group provides the necessary lipophilicity for passive BBB permeation. This compound serves as a strategic starting material for CNS drug discovery programs targeting kinases, phosphodiesterases, or other CNS-relevant enzymes.

Quote Request

Request a Quote for 6-(tert-Butyl)-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.